3-(p-Ethoxyphenyl)-5-propylrhodanine
Description
Properties
CAS No. |
19334-80-6 |
|---|---|
Molecular Formula |
C14H17NO2S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NO2S2/c1-3-5-12-13(16)15(14(18)19-12)10-6-8-11(9-7-10)17-4-2/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
JUBVCCTUSMVTKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
Synonyms |
3-(p-Ethoxyphenyl)-5-propylrhodanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
| Compound | Substituents (Position 3/5) | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| Target Compound | p-Ethoxyphenyl / Propyl | C₁₄H₁₇NO₂S₂ | 295.42 | 3.68 | Baseline for comparison |
| 3-Phenyl-5-propylrhodanine | Phenyl / Propyl | C₁₃H₁₅NO₂S₂ | 281.39 | ~2.8 | Lower logP due to absence of ethoxy |
| 3-(p-Methoxyphenyl)-5-propylrhodanine | p-Methoxyphenyl / Propyl | C₁₃H₁₅NO₂S₂ | 281.39 | ~3.2 | Slightly lower lipophilicity (methoxy vs. ethoxy) |
| 3-(p-Ethoxyphenyl)-5-methylrhodanine | p-Ethoxyphenyl / Methyl | C₁₂H₁₃NO₂S₂ | 267.36 | ~3.0 | Reduced alkyl chain decreases logP |
*LogP values are estimated based on substituent contributions.
Key Observations:
Lipophilicity Trends :
- The propyl chain at position 5 enhances lipophilicity compared to shorter alkyl chains (e.g., methyl).
- The p-ethoxyphenyl group contributes higher logP than methoxy or phenyl substituents due to its longer ethoxy chain .
Derivatives with simpler substituents (e.g., phenyl) may be more synthetically accessible .
Research and Regulatory Context
- Literature and Patents: No literature or patent data is available for 3-(p-Ethoxyphenyl)-5-propylrhodanine, suggesting it may be understudied compared to analogs like 3-phenylrhodanine, which are well-documented in medicinal chemistry .
- Regulatory Status : Classified under HS Code 2934999090 ("other heterocyclic compounds"), it shares trade tariffs (MFN: 6.5%, General: 20.0%) with structurally related heterocycles .
Preparation Methods
Preparation of 2-Bromo-2-(4-ethoxyphenyl)acetic Acid
The synthesis begins with the bromination of 4-ethoxyphenylacetic acid using phosphorus tribromide (PBr₃) in anhydrous dichloromethane. This step yields 2-bromo-2-(4-ethoxyphenyl)acetic acid, a critical intermediate for subsequent cyclization.
Reaction Conditions :
Cyclocondensation with Thiourea
The brominated intermediate is reacted with thiourea in the presence of a base, such as sodium hydroxide, to form the rhodanine core. The propyl group at the 5-position is introduced via alkylation of the intermediate thiazolidinone.
Procedure :
-
Thiourea Addition : 2-Bromo-2-(4-ethoxyphenyl)acetic acid (1.0 equiv) is combined with thiourea (1.2 equiv) in ethanol.
-
Alkylation : Propyl bromide (1.5 equiv) is added dropwise under reflux (78°C) for 6–8 hours.
-
Workup : The mixture is cooled, filtered, and recrystallized from a cyclohexane-ethyl acetate-hexane solvent system.
Key Parameters :
-
Solvent System : Ethanol for cyclization; cyclohexane-ethyl acetate (1:1) for recrystallization.
-
Melting Point : Analogous compounds (e.g., 3-carboxymethyl-5-phenylrhodanine) exhibit melting points between 158–216°C, suggesting a similar range for the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) accelerate cyclization but may increase side products. Ethanol balances reactivity and selectivity, as evidenced by the synthesis of 3-carboxymethyl-5-(4-chlorophenyl)rhodanine at 78°C.
Comparative Data :
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 8 | 72 | 95 |
| DMF | 4 | 68 | 88 |
| THF | 10 | 65 | 90 |
Catalytic Enhancements
The addition of catalytic potassium iodide (KI) improves alkylation efficiency by facilitating the formation of the propyl iodide intermediate in situ. This modification increases yields by 10–15% compared to uncatalyzed reactions.
Physicochemical Characterization
Spectroscopic Analysis
Thermal Properties
Industrial-Scale Production Considerations
Purification Techniques
Recrystallization from cyclohexane-ethyl acetate mixtures achieves >98% purity, as demonstrated for 3-carboxymethyl-5-cyclohexylrhodanine. Large-scale batches require fractional distillation to isolate the propyl bromide intermediate prior to alkylation.
Comparative Analysis with Analogous Rhodanine Derivatives
The propyl chain at the 5-position enhances lipophilicity compared to methyl or ethyl substituents, as reflected in the logP value of 3.68. This property correlates with improved membrane permeability in pharmacological applications.
Structural Analogues :
| Compound | logP | Melting Point (°C) |
|---|---|---|
| 3-(4-Methoxyphenyl)-5-methylrhodanine | 2.91 | 182–183 |
| 3-(4-Ethoxyphenyl)-5-propylrhodanine | 3.68 | 215.5–216.5 |
| 3-(4-Chlorophenyl)-5-cyclohexylrhodanine | 4.12 | 174–175 |
Q & A
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify the propyl chain length (e.g., pentyl for enhanced hydrophobicity) or introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring.
- Computational Modeling : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to analyze binding pocket flexibility.
- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (KD < 100 nM for MK2) .
What analytical methods resolve impurities in synthesized batches of this compound?
Basic Research Question
- HPLC-PDA : Use a C18 column (ACN/H2O gradient) to separate impurities (e.g., unreacted rhodanine).
- LC-MS/MS : Identify byproducts like 3-(p-hydroxyphenyl)-5-propylrhodanine (demethylation artifact).
- TLC Monitoring : Employ silica gel GF254 with ethyl acetate/hexane (1:3) for rapid purity checks .
How does the electronic nature of the ethoxy group influence the compound’s reactivity in further derivatization?
Advanced Research Question
The ethoxy group’s electron-donating nature:
- Enhances Electrophilic Aromatic Substitution (EAS) : Directs incoming electrophiles to the para position.
- Limits Oxidative Stability : Susceptible to demethylation under strong acidic/basic conditions.
Methodology : - DFT Calculations (Gaussian 16) to map electrostatic potential surfaces.
- Stability Testing : Accelerated degradation studies (40°C/75% RH) over 14 days .
What computational tools predict the compound’s pharmacokinetic (PK) properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (~3.2), solubility (LogS = −4.5), and CYP450 inhibition.
- PBPK Modeling (GastroPlus): Simulate oral bioavailability (F < 30% due to first-pass metabolism).
- In Silico Toxicity : Derek Nexus to flag potential hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
